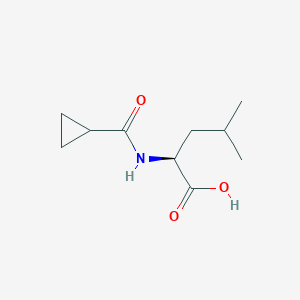![molecular formula C9H19NO3 B3108906 Ethyl 3-[(3-methoxypropyl)amino]propanoate CAS No. 169320-81-4](/img/structure/B3108906.png)
Ethyl 3-[(3-methoxypropyl)amino]propanoate
Vue d'ensemble
Description
Ethyl 3-[(3-methoxypropyl)amino]propanoate is a specialty product used in proteomics research . It has a molecular formula of C9H19NO3 and a molecular weight of 189.26 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(3-methoxypropyl)amino]propanoate is represented by the formula C9H19NO3 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-[(3-methoxypropyl)amino]propanoate are not fully detailed in the search results. It is known that it has a molecular weight of 189.26 , but additional properties such as melting point, boiling point, solubility, and spectral data are not provided.Applications De Recherche Scientifique
Polymorphism in Pharmaceutical Compounds
Ethyl 3-[(3-methoxypropyl)amino]propanoate hydrochloride, an investigational pharmaceutical compound, exhibits polymorphism, characterized using spectroscopic and diffractometric techniques. This study emphasizes the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Crystal Packing Interactions
The compound showcases unique crystal packing interactions, including rare nonhydrogen bonding interactions of N⋯π and O⋯π types. These interactions are crucial in the formation of the crystal structure of similar compounds (Zhang et al., 2011).
Solubility and Solvent Effects
Research on the solubility of related compounds in various solvents is essential for purification processes. The solubility behavior in different solvents, like methanol, ethanol, and acetone, is pivotal for the development of efficient purification methods for pharmaceutical compounds (Zhu et al., 2019).
Reductive Monoalkylation
Ethyl 3-[(3-methoxypropyl)amino]propanoate undergoes reductive monoalkylation during the reduction of nitro functionality to primary amines. This reaction, significant in organic chemistry, demonstrates the compound's reactivity and potential applications in synthesizing benzyl amino aryls (Sydnes et al., 2008).
Biocatalysis in Pharmaceutical Intermediates
The compound serves as an important intermediate in the biocatalytic production of pharmaceuticals. It's utilized in the enantioselective preparation of compounds like S-dapoxetine, highlighting its role in chiral catalysis and pharmaceutical synthesis (Li et al., 2013).
C⋯π Interaction Studies
Research on ethyl 3-[(3-methoxypropyl)amino]propanoate has contributed to the understanding of unusual C⋯π interactions, which are rare in chemical structures. Such studies aid in comprehending the electrostatic interactions in molecular chemistry (Zhang et al., 2012).
Synthesis of Analog Compounds
The compound is utilized in the synthesis of analog compounds, like ofloxacin analogs. These syntheses are vital for the development of new pharmaceuticals and understanding the chemical reactions involved in drug development (Rádl et al., 1991).
Biocatalysis in Amino Acid Synthesis
Ethyl 3-[(3-methoxypropyl)amino]propanoate is involved in biocatalytic processes for synthesizing β-substituted-γ-amino acids. This illustrates its role in producing optically active compounds, crucial in pharmaceutical and chemical industries (Mukherjee & Martínez, 2011).
Dabigatran Etexilate Tetrahydrate Study
The compound is part of the structure of dabigatran etexilate tetrahydrate, a significant pharmaceutical compound. Studies on its crystal structure and interactions provide insights into drug design and molecular interactions (Liu et al., 2012).
Catalytic Amination Studies
Ethyl 3-[(3-methoxypropyl)amino]propanoate's derivatives are studied for catalytic amination, showing its potential in catalysis and synthesis of amines, which are crucial intermediates in many chemical processes (Bassili & Baiker, 1990).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(3-methoxypropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9(11)5-7-10-6-4-8-12-2/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIULWPWCRKKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-methoxypropyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)









